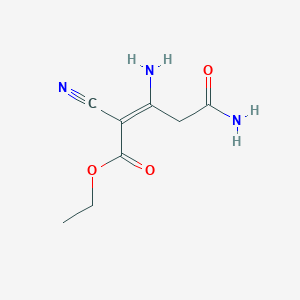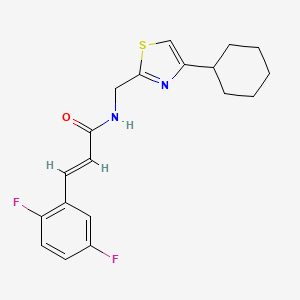
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(2,5-difluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(2,5-difluorophenyl)acrylamide, also known as Difluorothiazolyl Acrylamide (DFTA), is a chemical compound that has been extensively studied for its potential use in scientific research. DFTA is a small molecule inhibitor that has been shown to have promising anti-tumor properties, making it a potential candidate for cancer therapy. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research on compounds with structural similarities to (E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(2,5-difluorophenyl)acrylamide often focuses on their synthesis and chemical behavior. For example, studies on the rearrangement reactions and polymerization processes of acrylamide derivatives provide insights into new synthetic routes and the development of novel materials with potential applications in various fields including materials science and pharmaceuticals (Yokoyama et al., 1985).
Corrosion Inhibition
Certain acrylamide derivatives have been investigated for their potential as corrosion inhibitors, suggesting that similar compounds could serve in protecting metals against corrosion in acidic environments. This application is crucial in industries such as oil and gas, where corrosion resistance can significantly impact safety and operational costs (Baskar et al., 2014).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of acrylamide derivatives highlights their potential use in developing new therapeutics. Such studies explore the structure-activity relationships to identify compounds with effective antibacterial and antifungal properties, which could lead to new treatments for infections resistant to current antibiotics (Boopathy et al., 2017).
Polymer Science and Materials Engineering
The radical polymerization and modification of acrylamide derivatives are of interest for creating novel polymers with specific properties. These materials could have applications in biotechnology, drug delivery systems, and the development of functional materials with unique physical, chemical, or biological properties (Mori et al., 2005).
Molecular Engineering and Solar Cell Applications
Acrylamide derivatives are also explored in the context of molecular engineering for organic sensitizers in solar cells. This research aims to improve the efficiency of solar energy conversion by developing new compounds that can be used in the construction of more effective photovoltaic cells (Kim et al., 2006).
Propriétés
IUPAC Name |
(E)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2,5-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2OS/c20-15-7-8-16(21)14(10-15)6-9-18(24)22-11-19-23-17(12-25-19)13-4-2-1-3-5-13/h6-10,12-13H,1-5,11H2,(H,22,24)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOHSHXFGRBMQT-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C=CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)/C=C/C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-cyclohexylthiazol-2-yl)methyl)-3-(2,5-difluorophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

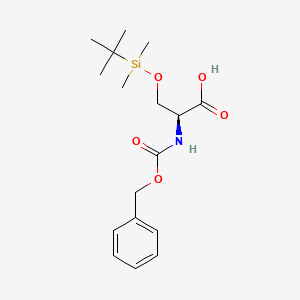
![2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2965051.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2965054.png)
![N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2965055.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2965056.png)
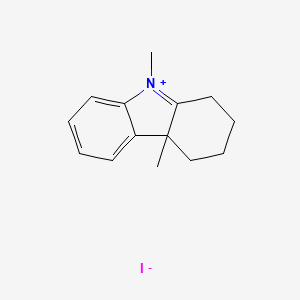
![3-(4-Methylphenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2965058.png)
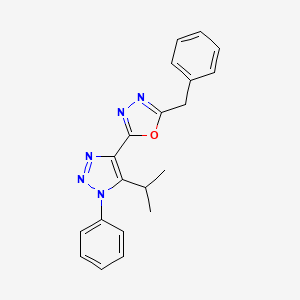
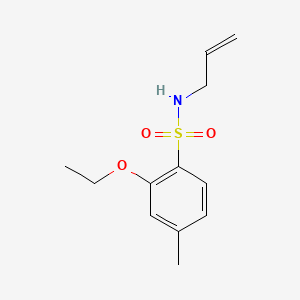
![N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2965065.png)

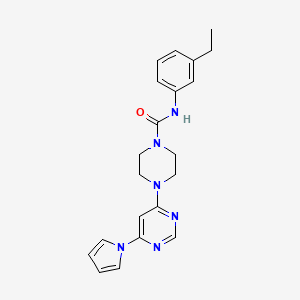
![2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one](/img/structure/B2965068.png)
